molecular formula C45H44Cl2N10O6 B1215030 Cycloguanil pamoate CAS No. 609-78-9

Cycloguanil pamoate

Cat. No. B1215030
CAS RN: 609-78-9
M. Wt: 891.8 g/mol
InChI Key: LUNRMKZYOGNOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloguanil pamoate is a metabolite of chloroguanide that acts as an antimalarial . It is the active metabolite of proguanil and is typically not used as a standalone drug .


Synthesis Analysis

The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (also known as 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal Cycloguanil .


Molecular Structure Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .


Chemical Reactions Analysis

Cycloguanil is a dihydrofolate reductase (DHFR) inhibitor that interferes with the synthesis of nucleic acids in the Plasmodium parasite . It is a metabolite of the antimalarial drug proguanil .


Physical And Chemical Properties Analysis

The chemical formula of Cycloguanil pamoate is C45H44Cl2N10O6 . The molecular weight is 891.810 .

Scientific Research Applications

1. Inhibiting Trypanosoma Brucei PTR1

Cycloguanil, a known dihydrofolate-reductase inhibitor, has been studied for its activity against pteridine reductase (PTR) in trypanosomatid parasites. Cycloguanil and its derivatives were found to inhibit Trypanosoma brucei PTR1, offering a new strategy for treating human African trypanosomiasis. Derivatives of cycloguanil showed significant inhibition of PTR1 activity in T. brucei (Landi et al., 2019).

2. Impact on Hepatocellular Concentrations and Pharmacokinetics

Cycloguanil's interaction with the organic cation transporter OCT1 affects its hepatocellular uptake and pharmacokinetics. Variants of OCT1 can substantially alter the uptake of cycloguanil, impacting its effectiveness against hepatic malaria schizonts (Matthaei et al., 2018).

3. Targeting DHFR in Cancer Cells

Cycloguanil's potential as an anti-cancer agent was explored through its inhibition of dihydrofolate reductase (DHFR) in cancer cells. Cycloguanil and its analogues were identified as potent inhibitors of human DHFR, providing a basis for further investigation in cancer therapy (Brown et al., 2023).

4. Antimalarial Activities

Cycloguanil has been a focus in the development of novel antimalarial agents. Novel analogues of cycloguanil were synthesized and tested for their effectiveness against resistant Plasmodium falciparum parasites, showing promise as potential antimalarial candidates (Kamchonwongpaisan et al., 2004).

5. Targeting Influenza Viruses

Cycloguanil-like dihydrotriazine derivatives were investigated for their antiviral activity against influenza viruses by targeting the human dihydrofolate reductase enzyme. These derivatives showed promising inhibitory profiles against influenza, particularly type B, suggesting potential as antiviral agents (Francesconi et al., 2018).

Future Directions

Although Cycloguanil is not currently in general use as an antimalarial, the continuing development of resistance to current antimalarial drugs has led to renewed interest in studying the use of Cycloguanil in combination with other drugs .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H44Cl2N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloguanil pamoate

CAS RN

609-78-9
Record name Cycloguanil pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOGUANIL PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCO0SY4N3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloguanil pamoate
Reactant of Route 2
Cycloguanil pamoate
Reactant of Route 3
Cycloguanil pamoate
Reactant of Route 4
Reactant of Route 4
Cycloguanil pamoate
Reactant of Route 5
Cycloguanil pamoate
Reactant of Route 6
Cycloguanil pamoate

Citations

For This Compound
281
Citations
AP Chavarria, E Kotcher, C Lizano - JAMA, 1965 - jamanetwork.com
… An intramuscular dose of cycloguanil pamoate acts as a … evaluate the efficacy of cycloguanil pamoate in patients with dermal … with cycloguanil pamoate in 30 such Costa Rican patients. …
Number of citations: 19 jamanetwork.com
IA McGregor, K Williams, GH Walker… - British medical …, 1966 - ncbi.nlm.nih.gov
… The present trial was made in 1964 to determine, in a hyperendemic West African environ-ment, the antimalarial properties of cycloguanil pamoate at dosage levels known to be both …
Number of citations: 23 www.ncbi.nlm.nih.gov
AP Chavarria, E Kotcher, C Lizano - Transactions of the Royal Society of …, 1968 - Elsevier
… Cycloguanil pamoate was supplied as a suspension in 40% benzyl … cycloguanil pamoate alone. 5 patients received antimony treatment after failing to respond to cycloguanil pamoate …
Number of citations: 8 www.sciencedirect.com
KH Rieckmann, World Health Organization - 1966 - apps.who.int
… The present trial was designed to determine the antimalarial effects of cycloguanil pamoate with amodiaquine in an island population group near Rabaul, New Guinea. Both P. …
Number of citations: 12 apps.who.int
PO Fasan - Transactions of the Royal Society of Tropical …, 1970 - academic.oup.com
… Cycloguanil pamoate in an oleaginous suspension was injected into the deep muscle of the … The effectiveness of a single injection of cycloguanil pamoate, combined with a one-dose …
Number of citations: 10 academic.oup.com
PE Thompson, B Olszewski, JA Waitz - American Journal of …, 1965 - cabdirect.org
Some authors have investigated the use of repository antimalarial drugs and described, among others, cycloguanil pamoate (CI-501, Camelar)[this Bulletin, 1964, v. 61, 14, 15]. Another …
Number of citations: 50 www.cabdirect.org
LH Schmidt, RN Rossan - Antimicrobial agents and …, 1984 - Am Soc Microbiol
… with the capacities of repository preparations of cycloguanil pamoate (CGT-P) to protect … studies on the activities of repository preparations of cycloguanil pamoate (CGT-P) (the pamoic …
Number of citations: 6 journals.asm.org
BC Walton, DA Person, MH Ellman… - American Journal of …, 1968 - cabdirect.org
20 men with cutaneous leishmaniasis were treated with cycloguanil embonate (pamoate) in a single intramuscular dose of 350 mgm. 19 of the infections had been acquired in Panama …
Number of citations: 33 www.cabdirect.org
PE Thompson, JA Waitz, B Olszewski - The Journal of Parasitology, 1965 - JSTOR
… (DADDS) and cycloguanil pamoate were given as lipid … Two monkeys given cycloguanil pamoate alone, and two … -striazine pamoate (cycloguanil pamoate) confers prolonged protection …
Number of citations: 17 www.jstor.org
A Nadim, G Edrissian, A Seyedi—Rashti - Acta Medica Iranica, 1972 - acta.tums.ac.ir
… ) decided to evaluate the efficacy of cycloguanil pamoate which has the same active agent, … Pena Chavarria in 1968 and Johnson in 1968 used cycloguanil pamoate in the treatment of, …
Number of citations: 0 acta.tums.ac.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.